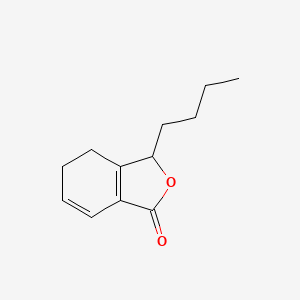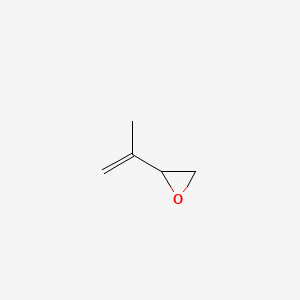
3,4-Epoxy-2-methyl-1-butene
Vue d'ensemble
Description
3,4-Epoxy-2-methyl-1-butene is an organic compound with the molecular formula C5H8O. It is a type of epoxide, characterized by a three-membered ring containing an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Epoxy-2-methyl-1-butene can be synthesized through the epoxidation of 2-methyl-1,3-butadiene. This process involves the reaction of 2-methyl-1,3-butadiene with an oxidizing agent such as peracetic acid or hydrogen peroxide in the presence of a catalyst like silver or titanium silicate . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the gas-phase epoxidation of 1,3-butadiene using oxygen or oxygen-containing gases over silver-containing catalysts. This method is efficient and allows for the large-scale production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Epoxy-2-methyl-1-butene undergoes various chemical reactions, including:
Ring-opening reactions: These reactions can be catalyzed by acids or bases, leading to the formation of different products depending on the reaction conditions.
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the epoxide ring is opened by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Acidic conditions: Hydrochloric acid or sulfuric acid can catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide or potassium hydroxide can also facilitate the ring-opening reaction.
Oxidizing agents: Hydrogen peroxide or peracetic acid are commonly used for oxidation reactions.
Major Products:
Diols: Formed through the hydrolysis of the epoxide ring.
Alcohols: Produced by the reduction of the epoxide.
Halohydrins: Result from the nucleophilic substitution of the epoxide ring by halides.
Applications De Recherche Scientifique
3,4-Epoxy-2-methyl-1-butene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-epoxy-2-methyl-1-butene involves the reactivity of the epoxide ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and nucleic acids, through covalent bonding or other interactions .
Comparaison Avec Des Composés Similaires
3,4-Epoxy-1-butene: Another epoxide with a similar structure but without the methyl group.
2-Methyl-1-butene: A related compound that lacks the epoxide ring.
1,2-Epoxy-3-butene: An isomer with the epoxide ring in a different position
Uniqueness: 3,4-Epoxy-2-methyl-1-butene is unique due to the presence of both the epoxide ring and the methyl group, which confer distinct reactivity and properties compared to other similar compounds. Its specific structure allows for unique interactions and applications in various fields .
Propriétés
IUPAC Name |
2-prop-1-en-2-yloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4(2)5-3-6-5/h5H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQHTTYHPIAPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995891 | |
| Record name | 2-(Prop-1-en-2-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7437-61-8 | |
| Record name | 3,4-Epoxy-2-methyl-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007437618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Prop-1-en-2-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


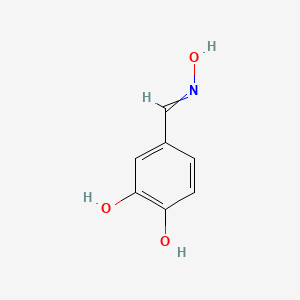

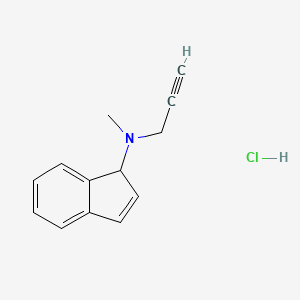
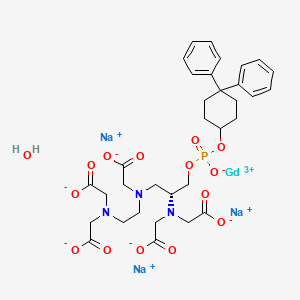
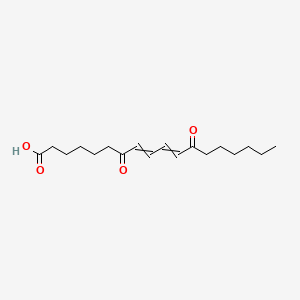
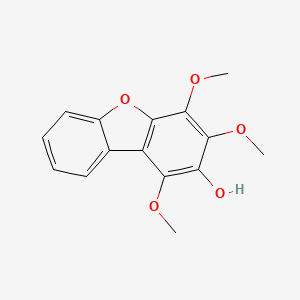


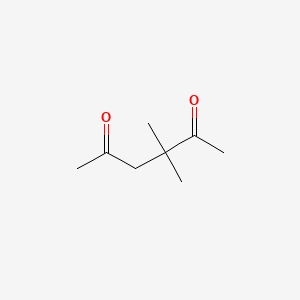
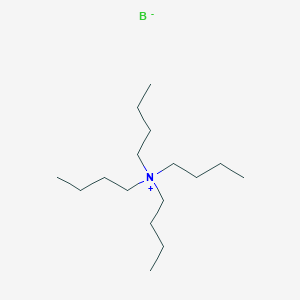
![[4-(Cyclohexylcarbamoyl)-2-(4-methoxyphenyl)-6-oxo-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1198106.png)

